2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzoxazole
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Overview
Description
2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzoxazole is a complex heterocyclic compound that combines multiple bioactive moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The fusion of thiazole, pyridine, piperazine, and benzoxazole rings creates a unique structure that can interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of thiazole or thiazolidine derivatives with pyridine derivatives under specific conditions to form the thiazolo[4,5-c]pyridine scaffold . This intermediate is then reacted with piperazine and benzoxazole derivatives to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at receptor sites .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share the thiazolo-pyridine core and exhibit similar pharmacological activities.
Benzothiazoles: Compounds with a benzothiazole ring system, known for their antimicrobial and anticancer properties.
Piperazine derivatives: Known for their wide range of biological activities, including antipsychotic and antihistamine effects.
Uniqueness
2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-1,3-benzoxazole is unique due to its multi-ring structure, which allows for diverse interactions with biological targets. This structural complexity provides opportunities for fine-tuning its pharmacological properties and developing new therapeutic agents.
Properties
Molecular Formula |
C17H15N5OS |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C17H15N5OS/c1-2-4-14-12(3-1)19-16(23-14)21-7-9-22(10-8-21)17-20-13-11-18-6-5-15(13)24-17/h1-6,11H,7-10H2 |
InChI Key |
WALLVEUIEIFNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3O2)C4=NC5=C(S4)C=CN=C5 |
Origin of Product |
United States |
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